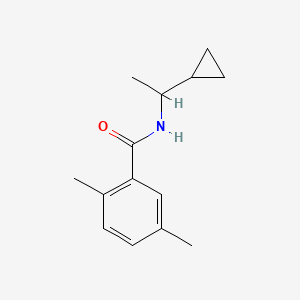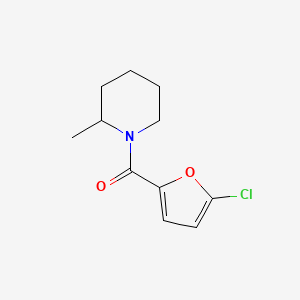
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly used to treat pain, fever, and inflammation associated with various medical conditions, including rheumatoid arthritis, osteoarthritis, menstrual cramps, and headaches.
作用机制
The mechanism of action of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine involves the inhibition of COX-2 enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. They are synthesized from arachidonic acid by the action of COX enzymes. Ibuprofen lysine binds to the active site of COX-2 enzymes and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of prostaglandins in the hypothalamus, which regulates body temperature.
实验室实验的优点和局限性
Ibuprofen lysine is widely used in laboratory experiments to study the role of prostaglandins in various physiological and pathological conditions. It is a potent and selective inhibitor of COX-2 enzymes, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, it has certain limitations, such as its potential to cause gastrointestinal and renal toxicity, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research on 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine. One area of research is the development of new formulations and delivery systems that can enhance its efficacy and reduce its toxicity. Another area of research is the identification of new targets for 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine, such as other enzymes involved in the inflammatory response. Additionally, there is a need for further studies to elucidate the long-term effects of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine on various physiological systems, including the cardiovascular and nervous systems.
合成方法
The synthesis of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine involves the reaction of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide with lysine in the presence of a suitable solvent and a catalyst. The reaction results in the formation of a salt, which is then purified and crystallized to obtain the final product. The synthesis method is well-established and has been optimized for industrial-scale production.
科学研究应用
Ibuprofen lysine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain, fever, and inflammation. Ibuprofen lysine is a selective inhibitor of COX-2, which is primarily responsible for the production of prostaglandins in response to inflammation.
属性
IUPAC Name |
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-5-6-10-13(11)16-15(18)14(17)12-8-3-2-4-9-12/h2-4,8-9,11,13-14,17H,5-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYQIMZWAEHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



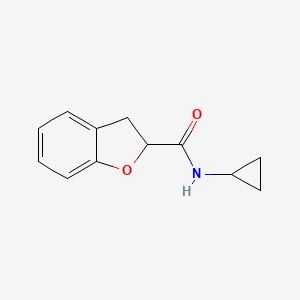
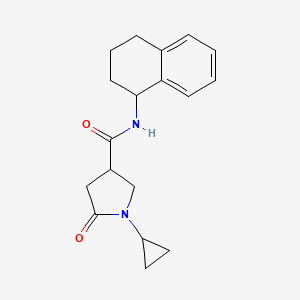
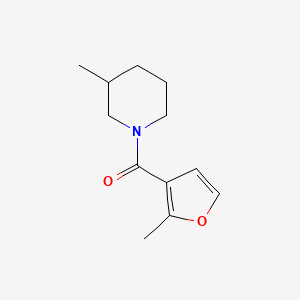
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
